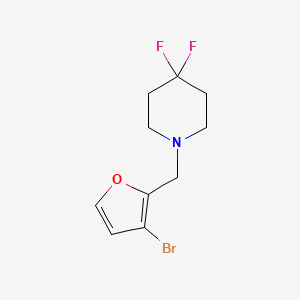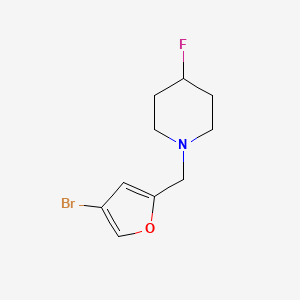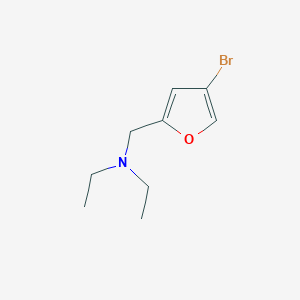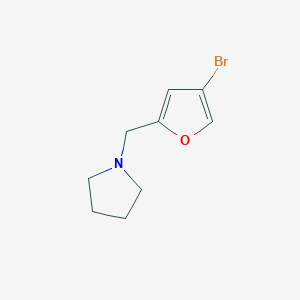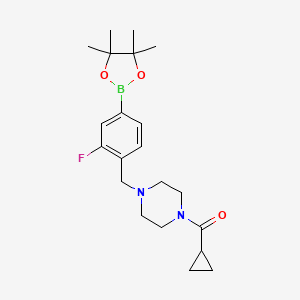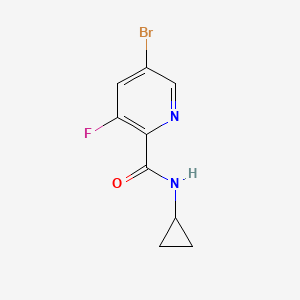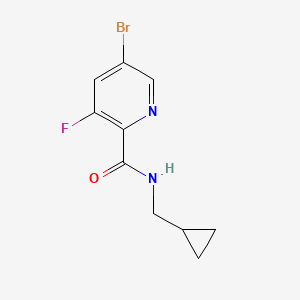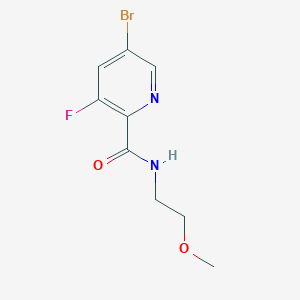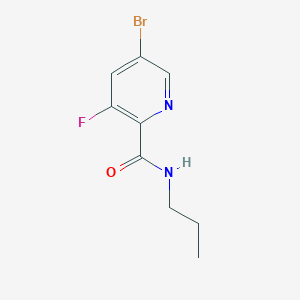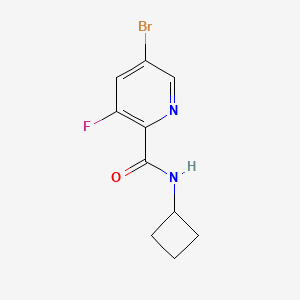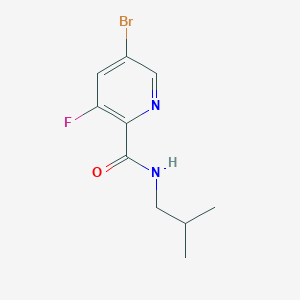
5-Bromo-3-fluoro-N-isobutylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-fluoro-N-isobutylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an isobutyl group and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-isobutylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine as the core structure.
Amidation Reaction: The 5-bromo-3-fluoropyridine undergoes an amidation reaction with isobutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
5-Bromo-3-fluoro-N-isobutylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-fluoro-N-isobutylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with various biological targets.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Bromo-3-fluoro-N-isobutylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The isobutyl group and amide functional group contribute to the overall stability and solubility of the compound, facilitating its biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-3-fluoropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of an amide.
5-Bromo-3-fluoropicolinonitrile: Another related compound with a nitrile group.
5-Bromo-3-fluoro-2-pyridinecarbonitrile: A variant with a different functional group.
Uniqueness
5-Bromo-3-fluoro-N-isobutylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyl group and amide functionality differentiates it from other similar compounds, potentially leading to unique applications and interactions in various fields.
特性
IUPAC Name |
5-bromo-3-fluoro-N-(2-methylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-6(2)4-14-10(15)9-8(12)3-7(11)5-13-9/h3,5-6H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFIPYIYAGXSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=N1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

